1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
Description
This compound features a complex heterocyclic architecture combining a 1,2,4-oxadiazole ring substituted with a 3-bromophenyl group, linked via a methyl bridge to a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core. Though direct experimental data for this compound are absent in the provided evidence, its structural analogs (e.g., triazole-thiones, benzoxazoles) offer insights into its physicochemical and spectroscopic properties .
Properties
IUPAC Name |
3-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN6O3/c20-12-6-4-5-11(9-12)17-21-14(29-23-17)10-25-16-15(22-24-25)18(27)26(19(16)28)13-7-2-1-3-8-13/h1-9,15-16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYGBRBUGZDWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a part of, are known to bind with a variety of enzymes and receptors in the biological system. They show versatile biological activities due to their ability to form a variety of non-covalent bonds with enzymes and receptors.
Mode of Action
They are capable of inhibiting both AChE and BuChE activities, which suggests that they may interfere with neurotransmission in the nervous system.
Biochemical Pathways
Triazole compounds are known to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science. This suggests that they may interact with a wide range of biochemical pathways.
Pharmacokinetics
Triazole compounds are known for their low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions. These properties suggest that this compound may have good bioavailability and a favorable pharmacokinetic profile.
Result of Action
Given the broad biological activities of triazole compounds, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. Triazole compounds are known for their stability in both acidic and basic conditions, suggesting that this compound may be stable across a range of environmental conditions.
Biological Activity
The compound 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound features multiple functional groups that contribute to its biological activity. The presence of the oxadiazole and triazole rings is particularly noteworthy as these structures are known for their diverse pharmacological properties.
Molecular Formula
- C : 18
- H : 14
- Br : 1
- N : 5
- O : 2
Biological Activity Overview
Research indicates that compounds containing oxadiazole and triazole moieties exhibit a wide range of biological activities including:
-
Anticancer Activity
- Studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HCT-116) .
- Mechanistic studies revealed that these compounds can induce apoptosis by activating caspase pathways and modulating p53 expression .
-
Antimicrobial Properties
- The compound's structural characteristics suggest potential antimicrobial activity. Research on related oxadiazole derivatives has shown effectiveness against both Gram-positive and Gram-negative bacteria .
- The introduction of bromine on the phenyl ring may enhance this activity by increasing lipophilicity and altering electron density .
- Enzyme Inhibition
Table 1: Summary of Biological Activities
Detailed Mechanistic Insights
The biological mechanisms through which this compound exerts its effects include:
- Apoptotic Pathways : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.
- Enzyme Targeting : Direct inhibition of key enzymes involved in nucleic acid synthesis and chromatin remodeling.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies. The incorporation of the oxadiazole ring is particularly valuable for creating derivatives with enhanced properties.
Biology
The biological applications of this compound are significant. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Research indicates that oxadiazole derivatives can possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anticancer Potential : Studies have reported that derivatives of oxadiazoles can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated IC50 values ranging from 0.12 to 2.78 µM against different cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl... | MCF-7 | 0.48 |
| 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl... | HCT-116 | 0.19 |
| Doxorubicin | MCF-7 | 1.93 |
| Doxorubicin | HCT-116 | 2.84 |
This compound's mechanism of action may involve the modulation of apoptotic pathways through the activation of caspases and the regulation of p53 protein levels.
Medicinal Chemistry
In medicinal chemistry, the compound is being investigated for its potential therapeutic applications:
- Drug Development : Its ability to interact with specific biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals aimed at treating various diseases.
Industrial Applications
In industry, this compound could be utilized in:
- Material Science : The unique structural features may impart desirable characteristics to materials such as enhanced stability or reactivity.
Case Studies and Research Findings
Recent studies have highlighted the following findings related to this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following compounds share core heterocyclic motifs or substituents with the target molecule:
Key Observations :
- The oxadiazole ring in the target compound may confer greater metabolic stability compared to benzoxazole in , as oxadiazoles are known for resistance to enzymatic degradation.
Spectroscopic Properties
Comparative spectroscopic data (IR, NMR) from analogs:
Analysis :
- The absence of C=S in the target compound eliminates the 1249 cm⁻¹ IR band, replaced by stronger C=O stretches (~1700 cm⁻¹) from the dione moiety.
- The 3-bromophenyl group in both and the target compound would produce comparable 1H NMR aromatic splitting patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
